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Introduction

Evacetrapib (formerly LY2484595) is a potent, selective, and orally administered small

molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2][3] Developed by Eli

Lilly and Company, it was investigated for its potential to reduce the risk of major adverse

cardiovascular events in patients with high-risk vascular disease.[4][5] The mechanism of

CETP inhibition is intended to raise high-density lipoprotein cholesterol (HDL-C) and lower low-

density lipoprotein cholesterol (LDL-C), thereby favorably altering lipid profiles to mitigate

cardiovascular risk.[1][6]

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-

containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[7][8] By inhibiting this

process, Evacetrapib was expected to increase the levels of cardioprotective HDL-C and

decrease the levels of atherogenic LDL-C.[6] Despite demonstrating robust and favorable

effects on lipid biomarkers in numerous clinical trials, the large-scale Phase 3 ACCELERATE

trial was terminated prematurely for futility, as Evacetrapib failed to reduce the rate of major

cardiovascular events compared to placebo.[9][10][11] This guide provides a comprehensive

technical overview of the pharmacodynamic and pharmacokinetic properties of Evacetrapib,

the methodologies used in its evaluation, and the ultimate clinical findings.
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The primary pharmacodynamic effect of Evacetrapib is the potent inhibition of CETP activity,

leading to significant alterations in the plasma lipid profile.

Mechanism of Action
Evacetrapib selectively binds to and inhibits plasma CETP. This inhibition blocks the transfer

of cholesteryl esters from HDL particles to VLDL and LDL particles.[1][6] The direct

consequences are:

Increased HDL-C: By preventing the depletion of cholesteryl esters from HDL, its plasma

concentration increases.

Decreased LDL-C: The reduction in cholesteryl ester enrichment of ApoB-containing

lipoproteins leads to lower LDL-C levels.

While the lipid-modifying effects were consistently observed, the failure to improve

cardiovascular outcomes has led to speculation that the HDL particles generated may be

dysfunctional or that other, less understood, on-target or off-target effects might counteract the

benefits of LDL-C lowering.[12]
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Caption: Mechanism of Action of Evacetrapib.

In Vitro and Preclinical Potency
Evacetrapib demonstrated high potency in preclinical models. It inhibited human recombinant

CETP with an IC50 of 5.5 nM and CETP activity in human plasma with an IC50 of 36 nM.[7][13]

In transgenic mice expressing human CETP and apoAI, Evacetrapib showed an ex vivo CETP

inhibition ED50 of less than 5 mg/kg at 8 hours post-oral dose, which was comparable to the

earlier CETP inhibitor, torcetrapib.[7][14] A 30 mg/kg oral dose in this model resulted in a 98.6%

inhibition of CETP activity and a 129.7% increase in HDL-C at 8 hours post-dose.[2]

Importantly, unlike torcetrapib, Evacetrapib did not induce aldosterone or cortisol biosynthesis

and was not associated with blood pressure elevation in animal models.[7][13]

Clinical Pharmacodynamic Effects
Clinical trials consistently confirmed the potent effects of Evacetrapib on plasma lipids and

lipoproteins in humans, both as a monotherapy and in combination with statins.

Table 1: Summary of Pharmacodynamic Effects of Evacetrapib on Lipid Parameters
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Treatme
nt
Group

Dose
Change
in HDL-
C

Change
in LDL-
C

Change
in Apo-
A1

Change
in Apo-
B

Change
in CETP
Activity

Referen
ce

Monothe

rapy vs.

Placebo

(Healthy

Voluntee

rs)

100
mg/day

+65%
(trough
inhibitio
n)

- - - -65% [15]

300

mg/day
- - - - -84% [15]

600

mg/day
+87% -29% +42% -26% -91% [15]

Monother

apy vs.

Placebo

(Dyslipid

emic

Patients)

30

mg/day
+74% -15% - - -50% [16]

100

mg/day
+115% -23% - - -83% [16]

500

mg/day
+136% -22% - - -95% [16]

Combinat

ion

Therapy

(vs.

Statin

Alone)

100

mg/day +

Atorvasta

tin 10mg

+103% -15% - - -68% [16]

100

mg/day +

Statins

+78.5%

to

+88.5%

-11.2% to

-13.9%
- - - [17]
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| ACCELERATE Trial (vs. Placebo at 3 months) | 130 mg/day + Standard Care | +133.2% |

-31.1% | - | -15% | - |[11][12] |

Evacetrapib also produced significant, dose-dependent reductions in lipoprotein(a) [Lp(a)],

total LDL particle (LDL-P), and small dense LDL particle (sLDL) concentrations.[18] In

combination with statins, Evacetrapib 100 mg reduced Lp(a) by 31%, total LDL-P by 22%, and

sLDL by 60%.[18]

Pharmacokinetics
The pharmacokinetic profile of Evacetrapib has been characterized in healthy volunteers and

patient populations.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration, mean peak plasma concentrations (Tmax) of

Evacetrapib were observed between 4 to 6 hours.[15] Its exposure (AUC) increased in a

less-than-dose-proportional manner, which is thought to be due to changes in the extent of

absorption rather than the rate of elimination.[15][19]

Distribution: Evacetrapib has a large apparent steady-state volume of distribution, ranging

from 543 to 1740 L.[15] It is highly bound to plasma proteins (>99%).[19]

Metabolism: The drug is extensively metabolized, primarily through oxidative pathways.[4]

[19][20] In vitro studies identified cytochrome P450 (CYP) enzymes as the main drivers of its

metabolism, with CYP3A accounting for approximately 90% of its CYP-associated clearance

and CYP2C8 contributing the remaining 10%.[4][20]

Excretion: Excretion occurs predominantly through the feces. Following a single 100-mg oral

dose of radiolabeled Evacetrapib, a mean of 93.1% of the dose was recovered in feces,

with only 2.3% found in urine.[4][20] The terminal half-life ranges from 24 to 44 hours, and

steady-state concentrations are typically achieved in about 10 days.[15]
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Caption: Simplified ADME Pathway of Evacetrapib.

Pharmacokinetic Parameters
Table 2: Summary of Key Pharmacokinetic Parameters of Evacetrapib in Healthy Adults
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Parameter Value Description Reference

Tmax (Time to Peak

Concentration)
4 - 6 hours

Time after
administration to
reach maximum
plasma
concentration.

[15]

t1/2 (Terminal Half-

life)
24 - 44 hours

Time for plasma

concentration to

decrease by half.

[15]

CL/F (Apparent Oral

Clearance)
17.5 - 43.6 L/h

Rate of drug removal

from the body after

oral administration.

[15]

Vss/F (Apparent

Volume of

Distribution)

543 - 1740 L

Theoretical volume

that would be

necessary to contain

the total amount of an

administered drug at

the same

concentration that it is

observed in the blood

plasma.

[15]

| Accumulation Ratio (Trough) | 2 - 2.5 | Ratio of trough concentration at steady state to that

after the first dose. |[15] |

Drug-Drug Interactions (DDI)
Given its metabolism by CYP3A, the potential for drug-drug interactions was investigated.

Effect of CYP Inhibitors on Evacetrapib: Co-administration with the strong CYP3A inhibitor

ketoconazole resulted in a 2.37-fold increase in Evacetrapib AUC and a 1.94-fold increase

in Cmax.[4][20] In contrast, the strong CYP2C8 inhibitor gemfibrozil had no significant effect

on Evacetrapib exposure.[4][20] These findings confirm that CYP3A is the primary metabolic

pathway in vivo.[4]
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Effect of Evacetrapib on CYP Substrates: In vitro, Evacetrapib showed inhibitory potential

against several major CYP isoforms, with Ki values ranging from 0.57 µM (CYP2C9) to 7.6

µM (CYP2C19).[21][22] A clinical study showed that Evacetrapib (300 mg) is a weak

inhibitor of CYP3A, increasing the AUC of the probe substrate midazolam by 1.44-fold.[21]

[22] It had a minimal impact on the AUC of co-administered simvastatin.[21]

Experimental Protocols
CETP Activity Assay
Serum CETP activity was commonly measured using a fluorometric assay.[15]

Principle: This assay utilizes a donor particle (micro-emulsion) containing a self-quenched

fluorescent cholesteryl ester analog and an acceptor particle (reconstituted HDL).

Procedure:

A serum sample containing CETP is incubated with the donor and acceptor particles.

CETP facilitates the transfer of the fluorescent cholesteryl ester from the donor to the

acceptor particle.

Upon transfer, the fluorescence is no longer quenched, and the increase in fluorescence

intensity is measured over time.

The rate of fluorescence increase is directly proportional to the CETP activity in the

sample.

Quantification: Activity is expressed as the maximum inhibitable CETP activity, determined

by comparing the sample to a maximally inhibited control (using a potent inhibitor like

Evacetrapib itself).[15]

Lipid, Lipoprotein, and Apolipoprotein Analysis
Standard Lipids (HDL-C, LDL-C, Triglycerides): Measured using standard automated

enzymatic assays.

Apolipoproteins (Apo-A1, Apo-B): Quantified using immunonephelometry.[18]
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Lipoprotein Particle Concentration and Size: Determined using nuclear magnetic resonance

(NMR) spectroscopy. This technique provides a detailed analysis of lipoprotein subclasses,

such as total and small LDL particle concentrations.[18]

CETP Mass: Measured using a standard sandwich enzyme-linked immunosorbent assay

(ELISA).[15]

Pharmacokinetic Sample Analysis
Sample Collection: Serial blood samples were collected in K2EDTA tubes at specified time

points post-dose. Plasma was separated by centrifugation and stored frozen.[15]

Sample Preparation: Evacetrapib was extracted from human plasma using solid-phase

extraction (SPE). An isotope-labeled internal standard (e.g., evacetrapib-13CD3) was added

prior to extraction for accurate quantification.[15]

Analysis: Reconstituted extracts were analyzed using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.[15]

Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) were

calculated from the plasma concentration-time data using non-compartmental methods with

software such as WinNonlin.[15]

ACCELERATE Phase 3 Clinical Trial Protocol
The "Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With

Evacetrapib in Patients at a High Risk for Vascular Outcomes" (ACCELERATE) trial was the

pivotal cardiovascular outcomes study.[3][23]

Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 540

sites in 37 countries.[3][23]

Participants: 12,092 patients with high-risk vascular disease (e.g., recent acute coronary

syndrome, cerebrovascular disease, peripheral vascular disease, or diabetes with coronary

artery disease).[11][24]

Intervention: Patients were randomized to receive either Evacetrapib 130 mg daily or a

matching placebo, in addition to standard medical therapy.[9][11]
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Primary Efficacy Endpoint: A composite of time to first occurrence of cardiovascular death,

myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable

angina.[23][24]

Outcome: The trial was terminated early by the data and safety monitoring board due to a

lack of efficacy after a median follow-up of 26 months. There was no significant difference in

the primary endpoint between the Evacetrapib group (12.9%) and the placebo group

(12.8%).[11][24]
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Enrollment (N=12,092)
High-Risk Vascular Disease Patients

Randomization (1:1)

Evacetrapib 130 mg/day
+ Standard Medical Therapy

(n=6,038)

Arm 1

Placebo
+ Standard Medical Therapy

(n=6,054)

Arm 2

Follow-up
(Median 26 months)

Primary Endpoint Assessment:
Time to first event of CV Death, MI, Stroke,

Coronary Revascularization, or
Hospitalization for Unstable Angina

Result: No Significant Difference
(HR 1.01, p=0.91)

Trial Terminated for Futility
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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